N,5-dimethylpyrimidin-4-amine
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Overview
Description
N,5-dimethylpyrimidin-4-amine is an organic compound belonging to the class of aminopyrimidines. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen atoms at the 1- and 3- ring positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethylpyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the chlorine atom with the dimethylamino group . The reaction is typically performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N,5-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
N,5-dimethylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of N,5-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrimidin-4-amine: Another aminopyrimidine with similar structural features but different substitution patterns.
N,N-Dimethylpyridin-4-amine: A related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
N,5-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52698-53-0 |
---|---|
Molecular Formula |
C6H9N3 |
Molecular Weight |
123.16 g/mol |
IUPAC Name |
N,5-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C6H9N3/c1-5-3-8-4-9-6(5)7-2/h3-4H,1-2H3,(H,7,8,9) |
InChI Key |
WLSQQGAREJHYCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1NC |
Origin of Product |
United States |
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